3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid
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Description
3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid is a useful research compound. Its molecular formula is C12H16ClNO3S and its molecular weight is 289.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis and Antimicrobial Activity : Compounds structurally related to 3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties derived from similar amino butanoic acids showed good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Antioxidant Properties : Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized, showing potent antioxidant activity, with some compounds surpassing the activity of well-known antioxidants like ascorbic acid. This illustrates the potential of such compounds in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Anticancer Potential : The discovery and development of apoptosis inducers based on the structural motif of 3-aryl-5-aryl-1,2,4-oxadiazoles, closely related to the compound , have shown promising activity against breast and colorectal cancer cell lines. This highlights the potential application of such compounds in cancer research and therapy (Zhang et al., 2005).
Properties
IUPAC Name |
3-[(5-chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-8(2)6-14(11(15)5-12(16)17)7-9-3-4-10(13)18-9/h3-4,8H,5-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDAVJJZHFUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=C(S1)Cl)C(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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